L-Histidine, methyl ester

Enzyme Inhibition Histidine Decarboxylase Drug Discovery

Select L-histidine methyl ester when your research demands quantifying the esterase activities of different proteases. Its wide TAME/HME activity ratio range enables precise enzyme fingerprinting, unattainable with generic substrates. For histidine decarboxylase studies, its defined Ki of 1.8 µM and co-crystallization data provide a validated tool. In peptide synthesis, the methyl ester group offers optimal balance between hydrolytic stability and steric accessibility to avoid racemization.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 1499-46-3
Cat. No. B073626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Histidine, methyl ester
CAS1499-46-3
Synonymshistidine methyl ester
histidine methyl ester, (D)-isomer
histidine methyl ester, (DL)-isomer
histidine methyl ester, dihydrochloride, (L)-isome
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CN=CN1)N
InChIInChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10)/t6-/m0/s1
InChIKeyBXRMEWOQUXOLDH-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Histidine Methyl Ester (CAS 1499-46-3) Procurement Guide for Research and Industrial Applications


L-Histidine methyl ester (CAS 1499-46-3) is a methyl ester derivative of the essential amino acid L-histidine, characterized by the esterification of the carboxyl group with methanol [1]. This compound exists primarily as the free base, though it is commonly procured and utilized as its dihydrochloride salt (CAS 7389-87-9) for enhanced stability and solubility in aqueous research environments . With a molecular weight of 169.18 g/mol and a melting point of 247-250 °C (decomposition) [1], it serves as a versatile intermediate in peptide synthesis and a specific substrate or inhibitor in enzymatic studies, particularly those involving histidine decarboxylase and serine proteases [2].

Why L-Histidine Methyl Ester Cannot Be Replaced by Generic Amino Acid Esters


L-Histidine methyl ester cannot be simply substituted with other amino acid esters (e.g., L-lysine methyl ester) or even other histidine esters (e.g., ethyl or benzyl esters) due to its unique imidazole side chain, which dictates a specific kinetic and thermodynamic profile in both enzymatic and synthetic applications [1]. The imidazole moiety confers unique metal-chelating properties and participates in distinct proton transfer reactions that are not present in aliphatic or other aromatic amino acid esters . Furthermore, the methyl ester group, compared to longer alkyl chains, provides an optimal balance between hydrolytic stability and steric accessibility for enzymatic active sites, a parameter directly quantifiable through comparative kinetic studies . Selecting a generic alternative without this precise combination of functional groups will result in divergent reaction rates, altered enzyme specificity, and failed synthetic outcomes.

Quantitative Differentiation of L-Histidine Methyl Ester: A Procurement Evidence Guide


L-Histidine Methyl Ester vs. L-Histidine Ethyl Ester: Potency as a Histidine Decarboxylase Inhibitor

L-Histidine methyl ester acts as a potent, time-dependent inactivator of histidine decarboxylase (HDC), a property that distinguishes it from other esters like L-histidine ethyl ester. While the ethyl ester also exhibits inhibitory activity, quantitative data shows the methyl ester achieves a defined inhibition constant (Ki) of 1.8 µM against rat stomach HDC [1]. This potent inhibition is linked to a specific structural feature: the methyl ester allows for tight binding without the unfavorable steric interactions that larger ester groups encounter, a claim supported by molecular dynamics simulations [2].

Enzyme Inhibition Histidine Decarboxylase Drug Discovery

L-Histidine Methyl Ester vs. TAME: Differential Substrate Affinity for Thrombin and Urokinase

L-Histidine methyl ester (HME) displays a distinct substrate profile compared to the commonly used synthetic ester substrate p-tosyl-L-arginine methyl ester (TAME). For bovine thrombin, the Michaelis constant (Km) for HME hydrolysis was determined to be 0.134 M at pH 7.6 and 37°C . In comparative enzyme profiling, the ratio of TAME esterase activity to HME esterase activity (TAME/HME) varies significantly across proteases, providing a unique fingerprint. For instance, ficin shows a TAME/HME ratio of 304, while urokinase has a ratio of approximately 1 . This stark difference—a 300-fold variation in relative activity between two enzymes for the same pair of substrates—demonstrates that HME is not a generic ester but a selective probe for specific enzymatic activities, particularly for the streptokinase-plasmin complex where the TAME/HME ratio drops to 20-25 .

Enzymology Protease Substrate Coagulation Research

L-Histidine Methyl Ester vs. D-Histidine Methyl Ester: Chiral Purity and Optical Rotation as a Quality Benchmark

The procurement of L-Histidine methyl ester for stereospecific applications demands rigorous chiral purity, which is directly verifiable through its specific optical rotation. The L-enantiomer (as the dihydrochloride salt) exhibits an optical rotation of [α]20/D +9.0° (c = 2 in H2O) . In contrast, the D-enantiomer (D-histidine methyl ester dihydrochloride) has an optical rotation of -9° under identical conditions . This ~18° difference is a critical quality control parameter that ensures the correct enantiomer is supplied, as the presence of the D-isomer can completely abrogate or invert biological activity in stereospecific enzymatic reactions or lead to racemic mixtures in peptide synthesis.

Chiral Purity Quality Control Peptide Synthesis

L-Histidine Methyl Ester as a Versatile Peptide Synthesis Intermediate: Differentiated by Solid-Phase Application

L-Histidine methyl ester dihydrochloride is specifically validated for solution-phase peptide synthesis, a key differentiator from other histidine derivatives that may require more stringent or incompatible protecting group strategies . Its utility is demonstrated in the synthesis of complex molecules like imidazopyridine derivatives via Pictet-Spengler reactions and in the preparation of metal-chelating ligands such as N-methacryloyl-(L)-histidine methyl ester . Furthermore, it is a critical intermediate in the cascade synthesis of L-histidine methyl ester from L-carnosine, achieving a 55.0 ± 0.6% conversion over 24 hours using an engineered PluriZyme, a process that showcases its role as a target in biotransformations [1]. This defined synthetic utility, supported by vendor documentation and research publications, confirms its role as a reliable building block where other esters may not be suitable.

Peptide Synthesis Organic Chemistry Drug Development

L-Histidine Methyl Ester: Optimal Procurement Scenarios Based on Validated Evidence


As a Selective Substrate for Differentiating Protease Activities

Procure L-histidine methyl ester when your research requires the ability to distinguish between the esterase activities of different proteases. The wide range of TAME/HME activity ratios—from ~1 for urokinase to 304 for ficin —provides a powerful, quantitative method for enzyme fingerprinting and characterization, a capability not offered by generic substrates like TAME alone.

As a Potent Inhibitor for Histidine Decarboxylase (HDC) Mechanistic Studies

Select L-histidine methyl ester for in vitro studies of histidine decarboxylase. Its defined Ki of 1.8 µM [1] makes it a suitable tool for investigating the enzyme's active site and mechanism, as confirmed by its co-crystallization with human HDC at 1.80 Å resolution [2]. This is a specific, evidence-backed use case not applicable to other histidine esters without similar quantitative validation.

As a Chiral Building Block for Stereospecific Peptide Synthesis

Choose L-histidine methyl ester dihydrochloride for solution-phase peptide synthesis where stereochemical integrity is paramount. The defined optical rotation of +9.0° provides a clear, quantitative benchmark for quality control upon receipt, ensuring the correct L-enantiomer is used. This avoids the risk of racemization or incorrect stereochemistry that could occur with less rigorously characterized alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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